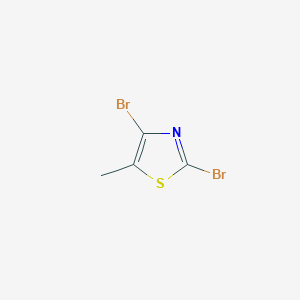

2,4-Dibromo-5-methylthiazole

説明

The exact mass of the compound 2,4-Dibromo-5-methylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dibromo-5-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-5-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c1-2-3(5)7-4(6)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUNCDFVUMUFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736617 | |

| Record name | 2,4-Dibromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206708-88-4 | |

| Record name | 2,4-Dibromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-5-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Synthesis of 2,4-Dibromo-5-methylthiazole: Mechanism, Protocol, and Key Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dibromo-5-methylthiazole is a vital heterocyclic building block in medicinal chemistry, recognized for its role as a scaffold in the development of novel therapeutic agents. Its unique structure, featuring a thiazole ring with two bromine atoms and a methyl group, imparts specific reactivity and biological activity, making it a compound of interest in drug discovery.[1] This guide provides an in-depth examination of the synthesis of 2,4-Dibromo-5-methylthiazole from 5-methylthiazole, focusing on the underlying chemical principles, a detailed and validated experimental protocol, and critical insights for successful execution. We will explore the electrophilic aromatic substitution mechanism, justify the selection of reagents and conditions, and present a clear, reproducible workflow for researchers in the field.

Introduction: The Significance of Brominated Thiazoles

Thiazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The strategic placement of halogen atoms, particularly bromine, on the thiazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Bromine atoms can act as key interaction points for biological targets or serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.

2,4-Dibromo-5-methylthiazole (C₄H₃Br₂NS, M.W. 256.95 g/mol ) is particularly valuable due to the differential reactivity of its two bromine atoms, allowing for selective functionalization.[1] Its synthesis via direct bromination of the readily available 5-methylthiazole is a common and practical approach. This guide is designed to provide a comprehensive understanding of this critical transformation.

Mechanistic Rationale: The Electrophilic Bromination of 5-Methylthiazole

The synthesis of 2,4-Dibromo-5-methylthiazole is achieved through an electrophilic aromatic substitution reaction. The thiazole ring, while aromatic, has a distinct electronic landscape that dictates the regioselectivity of substitution.

Pillar of Expertise: Understanding Reactivity

The thiazole ring is an electron-rich heterocycle, but the nitrogen atom at position 3 acts as an electron-withdrawing group, deactivating the adjacent C2 and C4 positions to some extent. Conversely, the sulfur atom at position 1 is an electron donor.[5] The pi-electron density is highest at the C5 position, making it the most favorable site for electrophilic attack.[5][6]

However, in our starting material, 5-methylthiazole, the C5 position is already occupied by a methyl group. The methyl group is an activating, ortho-, para-director. This leaves the C2 and C4 positions as the most susceptible to electrophilic attack. The bromination occurs sequentially:

-

First Bromination (C2): The C2 position is generally the most electron-deficient in the thiazole ring, but substitution is still feasible.[5] Research indicates that in the case of 5-methylthiazole, bromination proceeds readily at the C2 position.[7]

-

Second Bromination (C4): Following the introduction of the first electron-withdrawing bromine atom at C2, the ring becomes more deactivated. However, with a sufficient amount of a potent brominating agent, a second substitution occurs at the C4 position, yielding the desired 2,4-dibrominated product.

Choice of Brominating Agent:

While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred reagent for laboratory-scale synthesis.[8]

-

Causality: NBS is a solid, making it significantly safer and easier to handle than the highly corrosive and volatile liquid bromine.[8][9] It provides a slow, controlled release of electrophilic bromine (Br+), which can minimize the formation of over-brominated byproducts and improve reaction selectivity. Electron-rich aromatic heterocycles are readily brominated by NBS.[9][10]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. Each step includes a clear purpose, and the characterization data provides the ultimate confirmation of a successful synthesis.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Equivalents | Purpose |

| 5-Methylthiazole | C₄H₅NS | 99.15 | 1.0 g | 10.08 mmol | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 3.77 g | 21.18 mmol | 2.1 | Brominating Agent |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 20 mL | - | - | Solvent |

| Saturated Na₂S₂O₃ (aq) | Na₂S₂O₃ | 158.11 | ~15 mL | - | - | Quenching Agent |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~15 mL | - | - | Neutralizing Agent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~60 mL | - | - | Extraction Solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylthiazole (1.0 g, 10.08 mmol) in 20 mL of acetonitrile. Cool the flask in an ice-water bath to 0 °C.

-

Rationale: Acetonitrile is a suitable polar aprotic solvent for this reaction. Cooling the reaction mixture helps to control the exothermic nature of the bromination and minimize potential side reactions.

-

-

Reagent Addition: To the cooled, stirring solution, add N-Bromosuccinimide (3.77 g, 21.18 mmol) portion-wise over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition.

-

Rationale: A slight excess of NBS (2.1 equivalents) is used to ensure the complete di-bromination of the starting material. Portion-wise addition is a critical control measure to manage the reaction rate and temperature.

-

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 3-4 hours.

-

Rationale: The initial period at low temperature allows for controlled initiation, while stirring at room temperature ensures the reaction proceeds to completion.

-

-

Monitoring (Self-Validation Point): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. A spot corresponding to the starting material should disappear, and a new, less polar spot for the product should appear.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

-

Rationale: Sodium thiosulfate quenches any unreacted bromine or electrophilic bromine species, a crucial step for safety and product purity.

-

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Rationale: Ethyl acetate is a standard solvent for extracting moderately polar organic products from aqueous mixtures. Multiple extractions ensure efficient recovery of the product.

-

-

Workup - Washing: Wash the combined organic layers with 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 15 mL of brine.

-

Rationale: The bicarbonate wash neutralizes any acidic byproducts (like succinimide). The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all water is essential before solvent evaporation to prevent hydrolysis of the product.

-

-

Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Rationale: Column chromatography is a standard and effective method for separating the desired product from any remaining starting material, mono-brominated intermediates, or other impurities.

-

Characterization (Final Validation)

The identity and purity of the final product, 2,4-Dibromo-5-methylthiazole, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a singlet for the methyl group protons around 2.4-2.6 ppm.

-

¹³C NMR: Expect signals corresponding to the four unique carbons of the thiazole ring and the methyl group.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms, with a molecular ion peak [M]+ at m/z ≈ 257.

Workflow and Safety

Synthesis Workflow Diagram

The overall process from starting material to purified product is summarized below.

Caption: Workflow for the synthesis of 2,4-Dibromo-5-methylthiazole.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

-

Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

-

Reagent Handling: N-Bromosuccinimide is an irritant.[9] Avoid inhalation of dust and skin contact. 5-Methylthiazole has a strong odor. Handle all reagents with care.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The synthesis of 2,4-Dibromo-5-methylthiazole from 5-methylthiazole via electrophilic bromination with N-Bromosuccinimide is an efficient and reliable method. By understanding the underlying reaction mechanism, carefully controlling reaction parameters, and employing a systematic workup and purification procedure, researchers can consistently obtain this valuable synthetic intermediate in high purity. This guide provides the necessary technical detail and theoretical grounding to empower scientists in their pursuit of novel chemical entities for drug discovery and development.

References

- 1. Buy 2,4-Dibromo-5-methylthiazole | 1206708-88-4 [smolecule.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. 2-Bromo-5-methylthiazole|CAS 41731-23-1 [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Bromination of 5-Methylthiazole

This guide provides a comprehensive examination of the bromination of 5-methylthiazole, a cornerstone reaction in the synthesis of valuable pharmaceutical intermediates. We will dissect the underlying electronic principles governing the reaction's mechanism, explore the practical aspects of experimental design, and provide validated protocols for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, from the antibiotic Sulfathiazole to the anticancer drug Dasatinib and Vitamin B1.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle. Functionalization of the thiazole ring is critical for modulating the pharmacological profile of these molecules. Bromination, in particular, serves as a gateway reaction, installing a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thereby enabling the construction of complex molecular architectures.

Electronic Landscape of 5-Methylthiazole: A Prerequisite for Understanding Reactivity

To comprehend the mechanism of bromination, one must first appreciate the electronic nature of the 5-methylthiazole ring. Thiazole is an aromatic heterocycle characterized by significant π-electron delocalization.[1] The presence of two heteroatoms, nitrogen and sulfur, creates a nuanced distribution of electron density.

-

Nitrogen (N-3): Being more electronegative than carbon, the nitrogen atom withdraws electron density from the ring via an inductive effect, generally deactivating the ring towards electrophilic attack compared to benzene.

-

Sulfur (S-1): Sulfur is less electronegative than nitrogen and can donate electron density into the ring through p-orbital overlap, participating in the π-system.[3]

-

Carbon Positions: Computational studies and experimental evidence show that the C5 position is the most electron-rich and thus the primary site for electrophilic aromatic substitution (SEAr) in an unsubstituted thiazole.[1][3] The C2 position is the most acidic and susceptible to deprotonation by strong bases, while the C4 position is generally the least reactive towards electrophiles.[1]

The introduction of a methyl group at the C5 position, as in 5-methylthiazole, fundamentally alters this landscape. The methyl group is an electron-donating group (EDG) through a positive inductive effect (+I). This has two major consequences:

-

Activation: It increases the overall electron density of the thiazole ring, making it more nucleophilic and thus more reactive towards electrophiles than the parent thiazole.

-

Regiochemical Control: With the most reactive C5 position now blocked, the methyl group directs incoming electrophiles to the next most favorable positions.

The Mechanism of Electrophilic Bromination

The bromination of 5-methylthiazole is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction. The reaction proceeds via a two-step addition-elimination mechanism.

Step 1: Generation of the Electrophile (Br⁺)

The reaction requires a potent electrophile, typically a source of "Br⁺". Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

-

Molecular Bromine (Br₂): Although electrically neutral, the Br-Br bond can be polarized by a Lewis acid catalyst or even the electron-rich thiazole ring itself, creating a δ+ charge on one bromine atom, making it sufficiently electrophilic.

-

N-Bromosuccinimide (NBS): NBS is often preferred as it is a solid, making it safer and easier to handle than fuming liquid bromine.[4] It serves as a source of electrophilic bromine, particularly under acidic conditions or in the presence of radical initiators for other types of reactions. For electrophilic aromatic bromination, it is often used in polar solvents.[5][6]

Step 2: Nucleophilic Attack and Formation of the Sigma (σ) Complex

The π-system of the 5-methylthiazole ring acts as a nucleophile, attacking the electrophilic bromine atom. This is the rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.

Regioselectivity Explained: The crucial question is where the attack occurs. With C5 blocked, the electrophile will add to either C2 or C4. The preferred position is the one that leads to the more stable sigma complex.

-

Attack at C2: The positive charge in the sigma complex is delocalized over S1, C4, and N3. The resonance structure placing the positive charge on the sulfur atom is particularly stable due to sulfur's ability to accommodate a positive charge through its d-orbitals.

-

Attack at C4: The positive charge is delocalized over N3 and C2. This intermediate is generally less stable than the one formed by C2 attack.

Therefore, electrophilic attack is strongly favored at the C2 position. Experimental results confirm this, with the bromination of 5-methylthiazole yielding 2-bromo-5-methylthiazole in good yields.[7]

Step 3: Rearomatization

In the final, rapid step, a base (which can be the solvent or the bromide anion, Br⁻) abstracts the proton from the C2 position of the sigma complex. This restores the aromatic π-system and yields the final product, 2-bromo-5-methylthiazole.

The overall mechanistic workflow is visualized below.

Caption: Overall workflow for the electrophilic bromination of 5-methylthiazole.

A more detailed view of the core mechanism, including the key intermediate, is presented below.

Caption: The core mechanistic pathway showing the key sigma complex intermediate.

Experimental Protocols and Considerations

The choice of reagents and conditions can significantly impact the yield and purity of the desired 2-bromo-5-methylthiazole.

Comparative Data on Bromination Methods

| Reagent | Solvent | Temperature | Time | Yield | Reference |

| Bromine (Br₂) | Acetic Acid | Room Temp | 4 hours | Good | [7] |

| NBS | Acetonitrile | 0°C to Room Temp | Overnight | Good | [5] |

| NBS | Acetic Acid | Not specified | Not specified | Successful | [8] |

Protocol 1: Bromination using Molecular Bromine in Acetic Acid

This protocol is adapted from established literature procedures for the bromination of substituted thiazoles.[7]

WARNING: This procedure involves bromine, which is highly toxic and corrosive. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials:

-

5-methylthiazole

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylthiazole (1.0 eq) in glacial acetic acid. Cool the mixture in an ice bath.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred thiazole solution over 30-60 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Quenching: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Quench any remaining bromine by adding 10% sodium thiosulfate solution until the orange/brown color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure 2-bromo-5-methylthiazole.[7]

Conclusion

The bromination of 5-methylthiazole is a highly regioselective process governed by the fundamental principles of electrophilic aromatic substitution. The electron-donating methyl group at C5 activates the ring and directs the incoming bromine electrophile to the C2 position, leading to the formation of 2-bromo-5-methylthiazole. This reaction is of paramount importance in synthetic chemistry, providing a key building block for the elaboration of more complex, biologically active molecules. By understanding the mechanistic underpinnings and carefully selecting experimental conditions, researchers can efficiently and safely synthesize this valuable intermediate for applications in drug discovery and materials science.

References

-

Thiazole - Wikipedia. Wikipedia.[Link]

-

Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. CORE.[Link]

-

Reactions of Thiazole | Free Topic Wise Notes. FirstHope.[Link]

-

Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. ElectronicsAndBooks.[Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate.[Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central.[Link]

-

A facile nucleophilic displacement of bromine in 2-amino-4-methyl-5-bromothiazole by a thiophenoxide anion. Canadian Journal of Chemistry.[Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem.[Link]

-

Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein-Institut.[Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.[Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.[Link]

-

A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. MDPI.[Link]

-

IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Indian Academy of Sciences.[Link]

- CN105348216A - Synthetic method for 2-acetyl thiazole.

-

Synthesis of some new 5- substituted of. JOCPR.[Link]

-

One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI.[Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal.[Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed.[Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.[Link]

-

Regioselective bromination of fused heterocyclic N-oxides. PubMed - NIH.[Link]

Sources

An In-Depth Technical Guide to 2,4-Dibromo-5-methylthiazole: Properties, Reactivity, and Synthetic Applications

Introduction: The Strategic Value of a Differentiated Heterocycle

In the landscape of modern medicinal chemistry and materials science, the thiazole ring stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of rational drug design. Within this class, 2,4-Dibromo-5-methylthiazole emerges as a particularly valuable and versatile building block.

This guide provides an in-depth exploration of 2,4-Dibromo-5-methylthiazole, moving beyond a simple catalog of facts to deliver a field-proven perspective for researchers, scientists, and drug development professionals. The core utility of this molecule lies in the differential reactivity of its two bromine atoms, which serve as strategic handles for sequential, regioselective functionalization.[1] This allows for the precise and controlled construction of complex molecular architectures, enabling the systematic exploration of chemical space to optimize pharmacological profiles, including potency, selectivity, and pharmacokinetics.[1] We will delve into its fundamental chemical properties, its nuanced reactivity in key synthetic transformations, and provide robust, actionable protocols for its application in the laboratory.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe utilization in any synthetic endeavor. 2,4-Dibromo-5-methylthiazole is a solid at room temperature and should be handled with appropriate safety measures, as indicated by its hazard statements.[2]

Table 1: Physicochemical and Safety Data for 2,4-Dibromo-5-methylthiazole

| Property | Value | Source |

| CAS Number | 1206708-88-4 | [3] |

| IUPAC Name | 2,4-dibromo-5-methyl-1,3-thiazole | [3] |

| Molecular Formula | C₄H₃Br₂NS | [3][4] |

| Molecular Weight | 256.95 g/mol | [3][4] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [4] |

| Storage | Inert atmosphere, 2-8°C | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H332, H335 | |

| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents | [2] |

Hazard Statement Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

PART 2: Synthesis of 2,4-Dibromo-5-methylthiazole

The most common laboratory-scale synthesis of 2,4-Dibromo-5-methylthiazole involves the direct bromination of a 5-methylthiazole precursor.[3] This method leverages electrophilic aromatic substitution to install the two bromine atoms onto the electron-rich thiazole ring.

Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a representative method for the synthesis of the title compound.

Causality: The choice of a brominating agent like N-bromosuccinimide (NBS) or elemental bromine allows for controlled electrophilic substitution on the thiazole ring. The reaction conditions are selected to achieve dibromination without significant side-product formation.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methylthiazole (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄ or CHCl₃).

-

Bromination: Cool the solution to 0°C using an ice bath. Dissolve bromine (2.1 eq) in the same solvent and add it dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford 2,4-Dibromo-5-methylthiazole as a solid.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for 2,4-Dibromo-5-methylthiazole.

PART 3: Reactivity and Strategic Transformations

The synthetic power of 2,4-Dibromo-5-methylthiazole is rooted in the differential reactivity of the C2 and C4 bromine atoms. The bromine at the C2 position is generally more susceptible to oxidative addition to a palladium(0) catalyst.[5] This regioselectivity is crucial, as it allows for selective functionalization at the C2 position while leaving the C4 bromine available for subsequent transformations. This stepwise approach is a cornerstone of building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful tools for functionalizing 2,4-Dibromo-5-methylthiazole, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[6]

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting the bromothiazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7]

Causality and Regioselectivity: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. The C2-Br bond is electronically more susceptible to this step than the C4-Br bond. Following transmetalation with the boronic acid/ester and reductive elimination, the C-C coupled product is formed, regenerating the Pd(0) catalyst. By using controlled stoichiometry (e.g., ~1 equivalent of boronic acid), one can achieve selective coupling at the C2 position.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Regioselective Suzuki-Miyaura Coupling at C2

-

Setup: To a flame-dried Schlenk flask or microwave vial, add 2,4-Dibromo-5-methylthiazole (1.0 eq), the desired arylboronic acid (1.1 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[8]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.[8]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.[8]

-

Reaction: Heat the mixture with vigorous stirring to 80-110°C for 4-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to yield the 2-aryl-4-bromo-5-methylthiazole.

This reaction creates a C(sp²)-C(sp) bond by coupling the bromothiazole with a terminal alkyne, co-catalyzed by palladium and copper(I).[9]

Causality: The mechanism is similar to the Suzuki coupling, involving oxidative addition of palladium to the C2-Br bond. A copper acetylide, formed in situ from the terminal alkyne and the Cu(I) co-catalyst, then engages in transmetalation with the palladium complex, followed by reductive elimination.[9][10]

Protocol: Regioselective Sonogashira Coupling at C2

-

Setup: To a solution of 2,4-Dibromo-5-methylthiazole (1.0 eq) in an anhydrous solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).[10]

-

Reagent Addition: Add a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as a co-solvent.[10] Then, add the terminal alkyne (1.1-1.2 eq).

-

Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature to 60°C until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with an ether, filter through a pad of Celite to remove catalyst residues, and wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to afford the 2-alkynyl-4-bromo-5-methylthiazole.

The Stille coupling involves the reaction with an organostannane (organotin) reagent to form a C-C bond.[11][12]

Causality and Self-Validation: While effective, the Stille reaction's primary drawback is the toxicity of tin reagents and the difficulty in removing tin byproducts.[11] A successful protocol is self-validating through rigorous purification; a common method involves washing the organic extract with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin byproducts as insoluble fluorides.[1]

Protocol: Regioselective Stille Coupling at C2

-

Setup: In a flame-dried flask under an inert atmosphere, combine 2,4-Dibromo-5-methylthiazole (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent such as toluene or THF.[13]

-

Reagent Addition: Add the organostannane reagent (1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to 80-110°C and stir for 4-24 hours.

-

Work-up and Tin Removal: After cooling, dilute with ethyl acetate and filter through Celite. Wash the filtrate with a saturated aqueous solution of KF for 1-2 hours to precipitate tin byproducts, followed by a water and brine wash.[1]

-

Purification: Dry the organic phase, concentrate, and purify by chromatography.

PART 4: Applications in Drug Discovery and Beyond

The functionalized thiazoles derived from 2,4-Dibromo-5-methylthiazole are key intermediates in the synthesis of a wide range of compounds with significant biological activity.

-

Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in many antimicrobial agents.[3][14] The ability to introduce diverse substituents at the C2 and C4 positions allows for the generation of libraries of compounds for screening against various bacterial and fungal strains.[15]

-

Kinase Inhibitors: Substituted thiazoles are prominent scaffolds in the design of protein kinase inhibitors for cancer therapy.[1] The 2,4-disubstituted pattern allows for the creation of molecules that can effectively target the ATP-binding site of kinases.

-

Anti-inflammatory Agents: Derivatives have been identified as potent and selective COX-1 inhibitors, highlighting their potential as novel anti-inflammatory agents.[16]

-

Material Science: The rigid, aromatic structure of the thiazole core makes it a candidate for incorporation into polymers or organic materials where specific electronic or photophysical properties are desired.[3]

Conclusion

2,4-Dibromo-5-methylthiazole is more than just a chemical reagent; it is a strategic platform for molecular design. Its value is defined by the predictable and exploitable difference in reactivity between its two bromine atoms. This feature enables a logical and stepwise approach to the synthesis of complex, highly functionalized thiazole derivatives. By mastering the cross-coupling and substitution reactions detailed in this guide, researchers in drug discovery and materials science can unlock the full potential of this versatile building block to accelerate innovation and discovery.

References

-

ResearchGate. C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and... | Scientific Diagram. [Link]

-

Capot Chemical. (2017, August 7). Material Safety Data Sheet - 2,4-dibromo-5-methylthiazole. [Link]

-

PubChem. 2,4-Dibromo-thiazole-5-carbaldehyde | C4HBr2NOS | CID 3692839. [Link]

-

PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

-

PubChem. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106. [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

SpectraBase. 5-Bromo-2,4-dimethylthiazole. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

-

PubChem. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653. [Link]

-

ResearchGate. Scheme 2. Proposed reaction mechanism for the modified Sonogashira.... [Link]

-

PubMed Central. Benzo[1,2-d:4,5-d′]bis([3][5]thiadiazole) and Its Bromo Derivatives. [Link]

-

RSC Publishing. (2024, November 8). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). [Link]

-

MSU Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]

-

PubMed. Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. [Link]

-

ResearchGate. (2015, August 10). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. [Link]

-

PMC - NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

ResearchGate. (2006, August 25). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

NIH. (2021, March 17). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

MDPI. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

-

YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. capotchem.com [capotchem.com]

- 3. Buy 2,4-Dibromo-5-methylthiazole | 1206708-88-4 [smolecule.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | MDPI [mdpi.com]

Navigating the Solution Space: A Technical Guide to the Solubility of 2,4-Dibromo-5-methylthiazole in Organic Solvents

Introduction: The Pivotal Role of Solubility in Drug Discovery

In the landscape of modern drug development and materials science, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous bioactive compounds. Among its halogenated derivatives, 2,4-Dibromo-5-methylthiazole (C₄H₃Br₂NS, M.W.: 256.95 g/mol ) is a compound of increasing interest. Its utility as a versatile building block in the synthesis of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research, underscores the necessity of a comprehensive understanding of its physicochemical properties.

Molecular Characteristics and Predicted Solubility Behavior

2,4-Dibromo-5-methylthiazole is a solid at room temperature. Its molecular structure, featuring a five-membered aromatic thiazole ring containing both sulfur and nitrogen, imparts a degree of polarity. The presence of two bromine atoms and a methyl group further influences its electronic distribution and intermolecular interactions.

Based on the principle of "like dissolves like," we can predict the general solubility behavior of 2,4-Dibromo-5-methylthiazole:

-

Polar Solvents: The inherent polarity of the thiazole ring suggests that it will exhibit some degree of solubility in polar organic solvents. Protic solvents, such as alcohols (e.g., methanol, ethanol), may engage in hydrogen bonding with the nitrogen atom of the thiazole ring, potentially enhancing solubility. Aprotic polar solvents, like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are also likely to be effective due to their ability to solvate polar molecules.

-

Non-Polar Solvents: In non-polar solvents, such as hexanes or toluene, the solubility is expected to be lower. The polar nature of the thiazole core would be less compatible with the non-polar environment of these solvents.

-

Solvents of Intermediate Polarity: Solvents with intermediate polarity, such as dichloromethane (DCM) and ethyl acetate, may exhibit moderate solvating power for this compound.

These predictions provide a rational basis for selecting a diverse range of solvents for experimental solubility determination.

Quantitative Determination of Solubility: An Experimental Workflow

The following is a detailed protocol for determining the solubility of 2,4-Dibromo-5-methylthiazole using the widely accepted shake-flask method. This method is a reliable approach for establishing the equilibrium solubility of a solid in a solvent.

Experimental Workflow Diagram

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 5-methylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes established theoretical principles with practical, field-proven insights into the reactivity, regioselectivity, and mechanistic nuances of this important scaffold. We will delve into key transformations including nitration, halogenation, sulfonation, Friedel-Crafts acylation, and formylation, providing detailed experimental protocols, mechanistic discussions, and data-driven analysis to empower researchers in their synthetic endeavors.

The Electronic Landscape of 5-Methylthiazole: A Prelude to Reactivity

The thiazole ring is an electron-deficient aromatic heterocycle, a characteristic stemming from the electronegativity of the nitrogen and sulfur atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene. However, the π-electron density is not uniformly distributed. Calculated π-electron densities indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution in unsubstituted thiazole.[1]

The introduction of a methyl group at the C5 position, as in 5-methylthiazole, profoundly influences this electronic landscape. The methyl group, being an electron-donating group through an inductive effect, enhances the overall electron density of the thiazole ring, thereby activating it towards electrophilic substitution. This activation, however, is not uniform. The methyl group directs incoming electrophiles to other positions on the ring, primarily the C4 and C2 positions, by stabilizing the corresponding cationic intermediates (arenium ions). The regioselectivity of these reactions is a delicate interplay between the electronic directing effects of the methyl group and the heteroatoms, as well as the nature of the electrophile and the reaction conditions.

Nitration: Introducing the Nitro Group at the C4 Position

The nitration of 5-methylthiazole typically results in the selective formation of 5-methyl-4-nitrothiazole. This regioselectivity is dictated by the stabilization of the cationic intermediate formed during the electrophilic attack.

Mechanism of Nitration

The nitration of aromatic compounds proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to generate the nitronium ion.

The subsequent attack of the 5-methylthiazole π-system on the nitronium ion can occur at either the C2 or C4 position. The attack at the C4 position leads to a more stabilized arenium ion intermediate, where the positive charge can be delocalized over the sulfur atom and is favorably influenced by the adjacent electron-donating methyl group. The final step involves the deprotonation of the arenium ion by a weak base (such as water or the bisulfate ion) to restore the aromaticity of the ring.

Caption: Mechanism of Nitration of 5-Methylthiazole.

Experimental Protocol: Nitration of 2-Acetamido-5-methylthiazole

While a direct, high-yield nitration protocol for 5-methylthiazole is challenging to find in the literature, a reliable procedure exists for the closely related 2-acetamido-5-methylthiazole, which directs the nitro group to the 4-position.[3]

| Parameter | Value |

| Reactants | 2-Acetamido-5-methylthiazole, 99-100% Nitric Acid, Acetic Anhydride |

| Temperature | 0-5 °C for addition, then room temperature |

| Reaction Time | 20 hours |

| Work-up | Poured onto crushed ice, product triturated with ethanol |

| Yield | 13% |

Step-by-Step Methodology:

-

A mixture of 5.3 mL of 99-100% nitric acid and 13 mL of acetic anhydride is prepared and cooled to 0-5 °C.

-

Five grams of 2-acetamido-5-methylthiazole is added to the cooled nitrating mixture.

-

The mixture is allowed to stand at room temperature for 20 hours.

-

The reaction mixture is then poured onto 10 g of crushed ice, resulting in the separation of a viscous substance.

-

The gummy mass is triturated with 2 mL of ethanol to induce crystallization.

-

The crystalline product, 2-acetamido-5-methyl-4-nitrothiazole, is collected by filtration.

Characterization Data for 5-Methyl-4-nitrothiazole

The following table presents predicted spectroscopic data for 5-methyl-4-nitrothiazole, which is essential for its identification and characterization.[1]

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | Singlet | 1H | H-2 | |

| ~2.6-2.8 | Singlet | 3H | -CH₃ | |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | ||

| ~150-155 | C-2 | |||

| ~145-150 | C-4 | |||

| ~130-135 | C-5 | |||

| ~15-20 | -CH₃ | |||

| Key IR Bands (cm⁻¹) | Assignment | |||

| ~1550-1500 and ~1360-1300 | Asymmetric and symmetric NO₂ stretching |

Halogenation: Regioselective Introduction of Halogens

The halogenation of 5-methylthiazole, particularly bromination, demonstrates a different regioselectivity compared to nitration, favoring substitution at the C2 position.

Mechanism of Bromination

In the presence of a suitable bromine source, such as N-bromosuccinimide (NBS) or bromine itself, an electrophilic bromine species is generated. The π-electrons of the 5-methylthiazole ring attack this electrophile. The preference for attack at the C2 position can be attributed to the stabilization of the resulting arenium ion. While the C4 position is activated by the methyl group, the C2 position is influenced by the adjacent sulfur atom, which can stabilize the positive charge through resonance. The final step is the loss of a proton to restore aromaticity.

Caption: Mechanism of Bromination of 5-Methylthiazole.

Experimental Protocol: Bromination of 5-Methylthiazole

A general procedure for the bromination of an activated thiazole ring can be adapted for 5-methylthiazole using N-bromosuccinimide (NBS).[4]

| Parameter | Value |

| Reactants | 5-Methylthiazole, N-bromosuccinimide (NBS) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Overnight |

| Work-up | Quenched with water, extracted with dichloromethane |

| Yield | Not specified, but generally good for activated systems |

Step-by-Step Methodology:

-

Dissolve 5-methylthiazole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0 mmol) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-bromo-5-methylthiazole.

-

Purify the crude product by column chromatography if necessary.

Characterization Data for 2-Bromo-5-methylthiazole

| Property | Value | Source |

| CAS Number | 41731-23-1 | [5] |

| Molecular Formula | C₄H₄BrNS | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Sparingly soluble in water | [5] |

Sulfonation: Directing the Sulfonic Acid Group to the C4 Position

The sulfonation of 5-methylthiazole is expected to yield 5-methylthiazole-4-sulfonic acid, analogous to the regioselectivity observed in nitration.

Mechanism of Sulfonation

Sulfonation is typically carried out using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. SO₃ is a powerful electrophile. The reaction proceeds through the electrophilic attack of SO₃ on the C4 position of 5-methylthiazole, followed by deprotonation of the resulting arenium ion to give the sulfonic acid product.

Caption: Mechanism of Sulfonation of 5-Methylthiazole.

Experimental Protocol: Sulfonation of 5-Methylthiazole (General Procedure)

| Parameter | Value |

| Reactants | 5-Methylthiazole, Fuming sulfuric acid (oleum) |

| Temperature | Controlled, often low to moderate |

| Reaction Time | Monitored by TLC or other analytical methods |

| Work-up | Careful quenching with ice, followed by neutralization and isolation of the sulfonic acid salt |

| Yield | Highly variable depending on conditions |

Step-by-Step Methodology (Proposed):

-

In a flask equipped with a stirrer and a dropping funnel, place 5-methylthiazole.

-

Cool the flask in an ice-salt bath.

-

Slowly add fuming sulfuric acid (oleum) dropwise, maintaining a low temperature.

-

After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period.

-

Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid salt.

-

Filter and purify the product.

Friedel-Crafts Acylation: Introducing Acyl Groups

The Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiazole ring, typically at the C2 position for 5-methylthiazole.

Mechanism of Friedel-Crafts Acylation

The reaction involves the generation of a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride).[2] The acylium ion is then attacked by the electron-rich thiazole ring. The resulting ketone product is less reactive than the starting material, which prevents polyacylation.

Caption: Mechanism of Friedel-Crafts Acylation of 5-Methylthiazole.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound (General)

A detailed protocol for the Friedel-Crafts acylation of 5-methylthiazole is not readily found. Below is a general procedure for the acylation of an aromatic compound that can be adapted.[6]

| Parameter | Value |

| Reactants | Aromatic compound, Acetyl chloride, Aluminum chloride |

| Solvent | Methylene chloride |

| Temperature | 0 °C to room temperature |

| Reaction Time | Varies, typically a few hours |

| Work-up | Quenching with ice and HCl, extraction, and purification |

| Yield | Varies depending on the substrate |

Step-by-Step Methodology (Proposed for 5-Methylthiazole):

-

Suspend anhydrous aluminum chloride in dry methylene chloride under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add acetyl chloride dropwise to the suspension.

-

Add a solution of 5-methylthiazole in methylene chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Separate the organic layer, extract the aqueous layer with methylene chloride, and combine the organic extracts.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield 2-acetyl-5-methylthiazole.

Vilsmeier-Haack Formylation: Synthesis of Thiazole Aldehydes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 5-methylthiazole, to produce the corresponding aldehydes.

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This electrophilic species is then attacked by the thiazole ring, usually at the C4 position, to form an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde.

Caption: Mechanism of Vilsmeier-Haack Formylation of 5-Methylthiazole.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

A general experimental procedure for the Vilsmeier-Haack reaction is provided below.[7]

| Parameter | Value |

| Reactants | Substrate, Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Several hours |

| Work-up | Hydrolysis with aqueous sodium acetate |

| Yield | Generally good for electron-rich substrates |

Step-by-Step Methodology (Proposed for 5-Methylthiazole):

-

To a solution of 5-methylthiazole in DMF, add phosphorus oxychloride dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, add a solution of sodium acetate in water at 0 °C and stir for a short period.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by chromatography to obtain 5-methylthiazole-4-carbaldehyde.

Causality Behind Experimental Choices: A Scientist's Perspective

The choice of reagents, solvents, and reaction conditions in the electrophilic substitution of 5-methylthiazole is paramount to achieving the desired regioselectivity and yield.

-

Choice of Electrophile and Catalyst: For nitration, the strong acid mixture is necessary to generate the highly reactive nitronium ion. In contrast, halogenation can often be achieved with milder reagents like NBS, which provides a controlled source of electrophilic bromine. The Lewis acid in Friedel-Crafts reactions is crucial for activating the acyl halide to form the acylium ion.

-

Temperature Control: Many of these reactions are exothermic. Maintaining low temperatures, especially during the addition of reagents, is critical to prevent side reactions and control the regioselectivity. For instance, in nitration, higher temperatures can lead to the formation of undesired isomers or degradation of the starting material.

-

Solvent Selection: The choice of solvent can influence the solubility of reagents and the stability of intermediates. For reactions involving highly reactive species like those in Friedel-Crafts acylation, inert and dry solvents like dichloromethane are essential to prevent unwanted side reactions.

-

Work-up Procedure: The work-up is designed to quench the reaction, neutralize any acidic or basic components, and isolate the desired product. For example, the careful addition of the reaction mixture to ice in nitration and Friedel-Crafts reactions helps to control the exothermic quenching process and precipitate the product.

Conclusion

The electrophilic substitution reactions of 5-methylthiazole are a cornerstone of synthetic strategies for accessing a diverse array of functionalized thiazole derivatives. A thorough understanding of the interplay between the electronic properties of the thiazole ring, the directing effects of the methyl substituent, and the nature of the electrophile is essential for predicting and controlling the regiochemical outcome of these transformations. This guide has provided a detailed overview of the key electrophilic substitution reactions, complete with mechanistic insights and practical experimental guidance, to aid researchers in the rational design and execution of their synthetic routes.

References

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available from: [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]

- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid. Google Patents.

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. Available from: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Available from: [Link]

- CN105348216A - Synthetic method for 2-acetyl thiazole. Google Patents.

-

A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Indian Academy of Sciences. Available from: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

- WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.

-

Novel preparation method for 4-methylthiazole-5-carboxaldehyde. SciSpace. Available from: [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry & Biochemistry. Available from: [Link]

-

Experiment 14: Friedel-Crafts Acylation. YouTube. Available from: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]

- CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.

-

18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available from: [Link]

-

Mechanism of Friedel–Crafts acylation reaction catalyzed by DES. ResearchGate. Available from: [Link]

-

Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Semantic Scholar. Available from: [Link]

-

2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486. PubChem. Available from: [Link]

-

Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. Available from: [Link]

- DK0793659T3 - Process for Preparation of 5-Hydroxymethylthiazole. Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

starting materials for 2,4-Dibromo-5-methylthiazole synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,4-Dibromo-5-methylthiazole

Introduction

2,4-Dibromo-5-methylthiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure serves as a versatile scaffold, allowing for further chemical modifications to produce a wide range of biologically active molecules. Thiazole rings are integral components of numerous pharmaceuticals, and the presence of two bromine atoms on the 2,4-Dibromo-5-methylthiazole ring provides reactive handles for cross-coupling reactions and other transformations, making it a valuable building block for creating complex molecular architectures.[2][3] This guide provides a detailed exploration of the primary synthetic routes to 2,4-Dibromo-5-methylthiazole, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic approach to 2,4-Dibromo-5-methylthiazole reveals two primary strategies. The first involves the direct bromination of a pre-formed 5-methylthiazole ring. The second strategy relies on constructing the dibrominated thiazole from an amino-substituted precursor via a diazotization-halogenation sequence, a classic transformation known as the Sandmeyer reaction.

Caption: Retrosynthetic analysis of 2,4-Dibromo-5-methylthiazole.

Chapter 2: Synthesis via Direct Bromination of a Methylthiazole Core

This approach is conceptually straightforward, involving the sequential introduction of two bromine atoms onto a methyl-substituted thiazole ring through electrophilic aromatic substitution. The key challenge lies in controlling the regioselectivity of the bromination.

Starting Material: 2-Bromo-5-methylthiazole

While direct dibromination of 5-methylthiazole is possible, a more controlled synthesis often begins with a mono-brominated precursor, 2-Bromo-5-methylthiazole.[1] This intermediate is a valuable building block in its own right for pharmaceutical and agrochemical research.[4]

-

Synthesis of 2-Bromo-5-methylthiazole: This compound is typically synthesized via the bromination of 5-methylthiazole. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS), often under controlled radical conditions.[4] Electrophilic substitution protocols can also be employed.[4]

Protocol: Bromination of 2-Bromo-5-methylthiazole

The introduction of the second bromine atom at the C4 position is achieved through electrophilic bromination. The existing bromo and methyl groups on the ring influence the position of the incoming electrophile.

Workflow: Direct Bromination Pathway

Caption: Workflow for the synthesis via direct bromination.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 2-Bromo-5-methylthiazole in a suitable solvent, such as glacial acetic acid.

-

Reagent Addition: Slowly add a stoichiometric equivalent of elemental bromine (Br₂) to the solution at room temperature. The reaction is exothermic.

-

Reaction Conditions: Heat the mixture under reflux for several hours to ensure complete reaction. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, often by column chromatography or recrystallization, to yield pure 2,4-Dibromo-5-methylthiazole.[5]

Chapter 3: Synthesis from 2-Amino-5-methylthiazole via Sandmeyer Reaction

An alternative and highly effective route utilizes 2-amino-5-methylthiazole as the primary starting material. This pathway involves converting the amino group into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a bromide ion using a copper catalyst.

Starting Material: 2-Amino-5-methylthiazole

2-Amino-5-methylthiazole is a crucial intermediate in the synthesis of various pharmaceuticals.[6] It is commonly prepared via the Hantzsch thiazole synthesis.

-

Synthesis of 2-Amino-5-methylthiazole: This synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thiourea. For 2-amino-5-methylthiazole, the reactants are typically 1-chloroacetone or 1-bromoacetone and thiourea.[7][8] An alternative method uses 2-chloropropionaldehyde with thiourea.[7]

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole

-

Reactant Mixture: To an aqueous solution of 2-chloropropionaldehyde, add thiourea (typically in a near-equimolar ratio).[7]

-

Reaction Conditions: Heat the mixture at a temperature ranging from 40 to 100°C for several hours.[7]

-

Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the 2-amino-5-methylthiazole product. The solid can be collected by filtration and recrystallized to achieve high purity.

Diazotization and Sandmeyer Bromination

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide.[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[9]

Workflow: Sandmeyer Reaction Pathway

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Step-by-Step Methodology:

-

Diazotization: Dissolve 2-amino-5-methylthiazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature. This generates the in situ diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution. The mixture is then warmed, which initiates the decomposition of the diazonium salt, release of nitrogen gas, and formation of 2-bromo-5-methylthiazole.[11][12]

-

Final Bromination: The resulting 2-bromo-5-methylthiazole can be isolated and then subjected to a second bromination step, as described in Chapter 2.2, to yield the final 2,4-dibromo-5-methylthiazole product. It is sometimes possible to perform a one-pot reaction where excess bromine and different copper catalysts (like CuBr₂) are used to achieve dibromination directly from the aminothiazole.[11]

Chapter 4: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, cost, scalability, and safety considerations.

| Feature | Route A: Direct Bromination | Route B: Sandmeyer Reaction |

| Starting Material | 5-Methylthiazole or 2-Bromo-5-methylthiazole | 2-Amino-5-methylthiazole |

| Key Reagents | Br₂, NBS, Acetic Acid | NaNO₂, HBr, CuBr, Br₂ |

| Advantages | Fewer synthetic steps if starting from a brominated precursor. Avoids handling unstable diazonium salts directly if not the chosen path. | High yields and excellent regioselectivity for introducing the first bromine at the C2 position. Well-established and reliable reaction.[9] |

| Disadvantages | Potential for poor regioselectivity and over-bromination, leading to purification challenges.[5] Use of elemental bromine requires significant safety precautions. | Involves the formation of potentially unstable diazonium salt intermediates which require careful temperature control. Copper waste is generated. |

| Scalability | Generally scalable, but control of exotherms from bromination can be challenging on a large scale. | Highly scalable and widely used in industrial processes. The handling of diazonium intermediates is well-understood for large-scale production. |

Chapter 5: Safety, Handling, and Characterization

Safety and Handling:

-

2,4-Dibromo-5-methylthiazole: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Starting Materials & Reagents:

-

Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Must be handled with extreme care in a fume hood.

-

N-Bromosuccinimide (NBS): An irritant and lachrymator.

-

Sodium Nitrite (NaNO₂): An oxidizing agent and toxic.

-

Thiourea: A suspected carcinogen.

-

Copper Salts: Can be toxic and pose an environmental hazard.

-

Physical and Chemical Properties:

| Compound | Molecular Formula | Molecular Weight | Physical Form | CAS Number |

| 2,4-Dibromo-5-methylthiazole | C₄H₃Br₂NS | 256.95 g/mol | Solid | 1206708-88-4[1] |

| 2-Bromo-5-methylthiazole | C₄H₄BrNS | 178.05 g/mol | Liquid | 41731-23-1[4][13] |

| 2-Amino-5-methylthiazole | C₄H₆N₂S | 114.17 g/mol | Crystalline Powder[6] | 7305-71-7 |

Conclusion

The synthesis of 2,4-Dibromo-5-methylthiazole can be effectively achieved through two primary pathways: direct electrophilic bromination of a 5-methylthiazole precursor or a multi-step sequence starting from 2-amino-5-methylthiazole via the Sandmeyer reaction. The Sandmeyer route often provides better control and higher yields for the initial bromination at the C2 position, while the direct bromination approach can be more atom-economical if regioselectivity issues are managed. The selection of the optimal route by researchers and drug development professionals will depend on a careful evaluation of starting material availability, process safety, cost, and desired scale of production.

References

- Guidechem. 2-Bromo-5-methylthiazole 41731-23-1 wiki.

- Guidechem. (2023-12-05). How to synthesize 2-Amino-5-METHYLTHIAZOLE - FAQ.

- Smolecule. (2023-08-16). Buy 2,4-Dibromo-5-methylthiazole | 1206708-88-4.

- Google Patents. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.

- Sigma-Aldrich. 2,4-Dibromo-5-methylthiazole | 1206708-88-4.

- NIH PMC. Recent trends in the chemistry of Sandmeyer reaction: a review.

- Wikipedia. Sandmeyer reaction.

- Master Organic Chemistry. (2018-12-03).

- J&K Scientific LLC. (2025-02-08). Sandmeyer Reaction.

- Taylor & Francis. (2020-12-06). Review of the synthesis and biological activity of thiazoles.

- ResearchGate. (2025-08-10).

- PubChem. 2,4-Dibromo-thiazole-5-carbaldehyde | C4HBr2NOS | CID 3692839.

- PubChem. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106.

- Lookchem.

- NIH PMC. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei.

- PubMed Central.

- PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

- 1. Buy 2,4-Dibromo-5-methylthiazole | 1206708-88-4 [smolecule.com]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-5-methylthiazole

Abstract